molecular formula C10H8ClN3O2 B1414807 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042604-53-4

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1414807
CAS RN: 1042604-53-4
M. Wt: 237.64 g/mol
InChI Key: BASDRBSFCORCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMPTA, is a synthetic organic compound that belongs to the class of triazole carboxylic acids. It is a colorless solid with a molecular weight of 249.60 g/mol and a melting point of 115-117 °C. CMPTA is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis, chemical synthesis, and as a reagent in biochemical studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and similar triazole derivatives can be synthesized using various methods. For instance, one method involves using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide to generate 1-methyl-4-phenyl-1H-1,2,3-triazole (Liu et al., 2015). Another method involves the [3 + 2] cyclocondensation reaction between arylazides and ethyl 4-chloro-3-oxobutanoate, followed by nucleophilic substitution (Pokhodylo et al., 2010).

  • Chemical Reactions and Transformations : These compounds undergo various chemical transformations. For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield triazole-4-thiocarboxamides and triazole-4-carboxylic acids, among other products (L'abbé et al., 1991). Alkylation and nitration reactions of similar compounds have also been explored, yielding various derivatives (Shtabova et al., 2005).

Applications in Material Science and Catalysis

  • Luminescence and Metal Complexes : Some derivatives of 1,2,3-triazole have been used in the synthesis of metal complexes, exhibiting interesting properties like luminescence. For example, Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives have been studied for their luminescent properties, which could have potential applications in material science (Zhao et al., 2014).

  • Catalysis : Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates and their use in triazole-based scaffolds have been explored. These compounds show potential in catalysis and as building blocks for biologically active compounds (Ferrini et al., 2015).

Potential Pharmaceutical Applications

  • Antibacterial Properties : Some 1,2,3-triazole derivatives have been synthesized and evaluated for their antibacterial activity. This suggests potential applications in developing new antibacterial agents (Nagaraj et al., 2018).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-2-3-7(4-8(6)11)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASDRBSFCORCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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